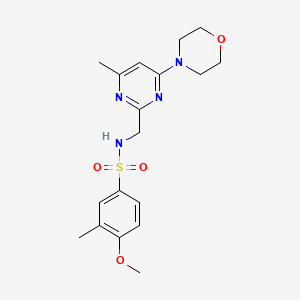

4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

説明

BenchChem offers high-quality 4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methoxy-3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-10-15(4-5-16(13)25-3)27(23,24)19-12-17-20-14(2)11-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,19H,6-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYMFHCTLYDVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving the sulfonamide group, which is known for its ability to inhibit various enzymes. The synthesis typically includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with morpholinopyrimidine derivatives. Characterization is performed using techniques such as NMR, FT-IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives similar to 4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, compounds derived from morpholinopyrimidine have shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, the compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .

Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V4 | 1.5 | Inhibition of iNOS and COX-2 |

| V8 | 1.8 | Reduction of NO production |

Antiviral Activity

In terms of antiviral properties, related compounds have been evaluated for their efficacy against Hepatitis B Virus (HBV). A study highlighted that N-phenylbenzamide derivatives could inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a cellular protein that interferes with viral replication . Although specific data on 4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide's antiviral activity is limited, its structural similarities suggest potential efficacy.

Table 2: Antiviral Activity Against HBV

| Compound | IC50 (µM) | SI |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

| Lamivudine | 7.37 | - |

The biological activity of this compound is largely attributed to its structural components:

- Sulfonamide Group : Mimics natural substrates, inhibiting enzyme activity.

- Morpholine Ring : Enhances binding affinity to specific receptors involved in inflammatory and viral pathways.

Molecular docking studies indicate strong interactions with active sites of iNOS and COX-2, suggesting a targeted approach in modulating inflammatory responses .

Case Studies

- Inflammation Model : In vitro studies using RAW 264.7 macrophages showed that treatment with morpholinopyrimidine derivatives significantly reduced pro-inflammatory cytokines and mediators.

- Antiviral Screening : In vivo studies utilizing duck HBV models demonstrated promising results for related compounds in inhibiting HBV replication, warranting further investigation into similar derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core, sulfonamide coupling, and introduction of morpholine and methoxy groups. Key steps include:

- Pyrimidine Core Formation : Use Suzuki-Miyaura coupling for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Sulfonamide Coupling : React benzenesulfonyl chloride derivatives with amine intermediates in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Morpholine Incorporation : Employ nucleophilic substitution with morpholine under reflux in tetrahydrofuran (THF), monitored via TLC .

- Critical Parameters : Temperature control, catalyst purity, and solvent dryness are essential to avoid by-products like dehalogenated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.6–3.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ ≈ 448.5 g/mol) .

Q. What are the primary chemical reactivity profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Acid/Base Stability : Test in 0.1 M HCl/NaOH at 25°C for 24 hours; monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis under strong acidic conditions .

- Oxidative Sensitivity : Expose to H₂O₂ (3% v/v) to assess morpholine ring stability; LC-MS identifies sulfoxide by-products .

- Photoreactivity : UV-Vis spectroscopy (λ = 300–400 nm) evaluates degradation kinetics in light-exposed solutions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model intermediates and transition states for pyrimidine functionalization .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., THF vs. DMF) to maximize yield .

- Catalyst Screening : Virtual libraries of palladium ligands (e.g., XPhos, SPhos) are ranked via binding energy calculations to improve coupling efficiency .

Q. What experimental design strategies are recommended for resolving contradictory data in reaction yield optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to isolate critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2⁴⁻¹ design reduces 16 trials to 8 while maintaining resolution .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., interaction between reflux time and morpholine equivalents) to identify optimal conditions .

- Failure Analysis : Use HPLC-MS to detect low-abundance by-products (e.g., N-alkylation vs. O-alkylation isomers) that explain yield discrepancies .

Q. How can researchers mitigate safety risks associated with large-scale synthesis of this compound?

- Methodological Answer :

- Hazard Assessment : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition risks during sulfonamide coupling .

- Process Intensification : Use microreactors for morpholine incorporation to minimize thermal runaway risks .

- Waste Management : Neutralize acidic/by-product streams with CaCO₃ before disposal, as per ASTM E1191-22 guidelines .

Q. What mechanistic insights explain its potential as a kinase inhibitor in medicinal chemistry research?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., JAK2), highlighting hydrogen bonds between the sulfonamide group and Lys882 .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD ≈ 120 nM) and residence time (≥30 min) .

- Mutagenesis Validation : Replace key residues (e.g., Glu903 in JAK2) to confirm binding specificity via IC₅₀ shifts in enzyme assays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。